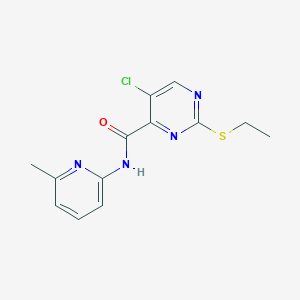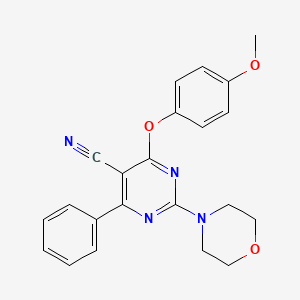![molecular formula C23H33N3O2 B4779782 2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4779782.png)
2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide
Vue d'ensemble
Description
2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide, commonly known as A-357677, is a potent and selective antagonist of the orexin 1 receptor. Orexin 1 receptor is a G-protein-coupled receptor that is involved in the regulation of arousal, wakefulness, and reward. A-357677 has been extensively studied for its potential therapeutic applications in treating sleep disorders, obesity, addiction, and depression.
Mécanisme D'action
A-357677 is a selective antagonist of the orexin 1 receptor. Orexin 1 receptor is mainly expressed in the hypothalamus and is involved in the regulation of arousal, wakefulness, and reward. A-357677 blocks the binding of orexin A, the endogenous ligand of the orexin 1 receptor, to the receptor, thereby inhibiting its downstream signaling pathway. This leads to a reduction in arousal, wakefulness, and reward-related behaviors.
Biochemical and Physiological Effects:
A-357677 has been shown to have various biochemical and physiological effects. In animal models, A-357677 has been shown to reduce wakefulness, increase sleep, reduce food intake, and reduce drug-seeking behavior. A-357677 has also been shown to reduce the expression of orexin 1 receptor in the hypothalamus.
Avantages Et Limitations Des Expériences En Laboratoire
A-357677 has several advantages for lab experiments. It is a potent and selective antagonist of the orexin 1 receptor, which makes it a useful tool for studying the role of orexin 1 receptor in various physiological and pathological conditions. A-357677 is also orally bioavailable, which makes it easy to administer to animals. However, A-357677 has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal models. It also has poor solubility in water, which requires the use of organic solvents for administration.
Orientations Futures
There are several future directions for the research on A-357677. One direction is to further investigate its potential therapeutic applications in treating sleep disorders, obesity, addiction, and depression. Another direction is to study the pharmacokinetics and pharmacodynamics of A-357677 in humans, which could lead to its development as a drug for clinical use. Additionally, further research is needed to elucidate the downstream signaling pathways of orexin 1 receptor and the mechanisms underlying its role in various physiological and pathological conditions.
Applications De Recherche Scientifique
A-357677 has been extensively studied for its potential therapeutic applications in various fields. In the field of sleep disorders, A-357677 has been shown to promote sleep and reduce wakefulness in animal models. In the field of obesity, A-357677 has been shown to reduce food intake and body weight in animal models. In the field of addiction, A-357677 has been shown to reduce drug-seeking behavior in animal models of cocaine addiction. In the field of depression, A-357677 has been shown to improve depressive-like behavior in animal models.
Propriétés
IUPAC Name |
2-[4-(1-adamantyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-28-21-4-2-20(3-5-21)24-22(27)16-25-6-8-26(9-7-25)23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19H,6-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIULSQBZUYIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4779707.png)
![ethyl [4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4779714.png)
![4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chlorophenyl}sulfonyl)morpholine](/img/structure/B4779722.png)

![5-chloro-N-(4-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4779746.png)
![methyl {5-bromo-4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4779752.png)


![2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B4779774.png)

![2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4779793.png)
![8,9-dimethyl-2-(3-methylphenyl)-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4779796.png)

![6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4779803.png)